molecular formula C15H13N3O2S B11488770 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide

Cat. No.: B11488770
M. Wt: 299.3 g/mol
InChI Key: DFVDFDGKPWYSSA-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzothiazole core.

    Formation of the Propanamide Group: The propanamide group can be introduced by reacting the intermediate compound with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzothiazole ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Propanamide Derivatives: Compounds with propanamide groups and different aromatic or heterocyclic rings.

Uniqueness

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide is unique due to the combination of the benzothiazole core, pyridine ring, and propanamide group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C15H13N3O2S/c19-14(17-13-7-3-4-9-16-13)8-10-18-11-5-1-2-6-12(11)21-15(18)20/h1-7,9H,8,10H2,(H,16,17,19)

InChI Key

DFVDFDGKPWYSSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=CC=N3

Origin of Product

United States

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